1,3-dimethyl-4-nitro-N'-[(1E)-3-phenylbutylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
1,3-DIMETHYL-4-NITRO-N’~5~-[(E)-3-PHENYLBUTYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound belonging to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with nitro, methyl, and phenylbutylidene groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-4-NITRO-N’~5~-[(E)-3-PHENYLBUTYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the condensation of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The methyl groups are introduced via alkylation reactions using methyl iodide in the presence of a strong base such as potassium carbonate.
Condensation with Phenylbutylidene: The final step involves the condensation of the pyrazole derivative with 3-phenylbutylidene under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-4-NITRO-N’~5~-[(E)-3-PHENYLBUTYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents like sodium borohydride.
Substitution: The methyl groups can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, strong bases like sodium hydride.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Pyrazoles: Substitution reactions yield various substituted pyrazole derivatives.
Scientific Research Applications
1,3-DIMETHYL-4-NITRO-N’~5~-[(E)-3-PHENYLBUTYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-4-NITRO-N’~5~-[(E)-3-PHENYLBUTYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOHYDRAZIDE: Lacks the phenylbutylidene group, resulting in different chemical and biological properties.
4-NITRO-1H-PYRAZOLE-5-CARBOHYDRAZIDE: Lacks the methyl and phenylbutylidene groups, leading to distinct reactivity and applications.
Uniqueness
1,3-DIMETHYL-4-NITRO-N’~5~-[(E)-3-PHENYLBUTYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to the presence of the phenylbutylidene group, which imparts specific chemical properties and potential biological activities not observed in similar compounds. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H19N5O3 |
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Molecular Weight |
329.35 g/mol |
IUPAC Name |
2,5-dimethyl-4-nitro-N-[(E)-3-phenylbutylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H19N5O3/c1-11(13-7-5-4-6-8-13)9-10-17-18-16(22)15-14(21(23)24)12(2)19-20(15)3/h4-8,10-11H,9H2,1-3H3,(H,18,22)/b17-10+ |
InChI Key |
JUHJXMSUEBJFFE-LICLKQGHSA-N |
Isomeric SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)N/N=C/CC(C)C2=CC=CC=C2)C |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)NN=CCC(C)C2=CC=CC=C2)C |
Origin of Product |
United States |
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